ニコスルホン

概要

説明

ニコスルホンは、スルホニルウレア系除草剤の一種です。ISKによって最初に発見され、1990年代初頭にAccent®というブランド名で市場に導入されました。 この化合物は、主にトウモロコシ、ソルガム、その他の穀物作物のイネ科雑草防除のための茎葉処理除草剤として使用されています . ニコスルホンは、植物酵素アセト乳酸シンターゼ(ALS)を阻害することによって作用します。ALSは、必須アミノ酸の生成に不可欠です .

科学的研究の応用

Nicosulfuron has a wide range of scientific research applications. In agriculture, it is used to control a variety of weeds, including Johnsongrass, quackgrass, and foxtails . In environmental science, it has been studied for its impact on soil microorganisms and its role in selecting for nicosulfuron-tolerant bacteria . In molecular biology, research has focused on the role of the ZmGST gene family in nicosulfuron stress tolerance in maize .

作用機序

生化学分析

Biochemical Properties

Nicosulfuron: Nicosulfuron interacts with various enzymes and proteins within the biochemical reactions of plants. It primarily targets the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids . By inhibiting ALS, disrupts cell division and growth, leading to the death of sensitive plants .

Cellular Effects

Nicosulfuron: Nicosulfuron has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, stress significantly increases the sucrose, soluble sugar, and starch contents in plant leaves and roots, which may be related to enhanced carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of Nicosulfuron involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expressionNicosulfuron exerts its effects at the molecular level by inhibiting the activity of ALS in sensitive plants, thereby inhibiting cell division . This leads to the plants turning purple, yellow, and green, and eventually dying .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Nicosulfuron change. The product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, LAB 145 138, a safener, has been evaluated to improve sweet corn tolerance to Nicosulfuron applied POST alone or with terbufos applied in the planting furrow or bentazon applied POST .

Metabolic Pathways

Nicosulfuron is involved in several metabolic pathways. It blocks the synthesis of branched-chain amino acids by inhibiting the activity of ALS . This disruption in the metabolic pathway leads to a rapid decrease in cell division and plant growth .

Transport and Distribution

The transport and distribution of Nicosulfuron within cells and tissues involve its absorption by the roots, stems, and leaves of plants, and transmission upward and downward through the xylem and phloem .

Subcellular Localization

The subcellular localization of Nicosulfuron and its effects on activity or function are primarily related to its target, the ALS enzyme, which is located in the chloroplasts of plant cells . By inhibiting this enzyme, Nicosulfuron disrupts the normal function of the chloroplasts, leading to the death of the plant .

準備方法

ニコスルホンは、いくつかの経路で合成できます。一般的な方法の1つは、2-クロロニコチン酸を様々な試薬と反応させて、中間体である2-アミノスルホニル-N,N-ジメチルピリジンアミドを生成することです。 この中間体は、クロロギ酸エステルと2-アミノ-4,6-ジメトキシピリミジンと反応させて、ニコスルホンが得られます . 工業生産方法では、多くの場合、水分散性顆粒または油性懸濁濃縮液が使用されます .

化学反応の分析

ニコスルホンは、酸化、還元、置換など、様々な化学反応を起こします。 フェントン反応およびフェントン様反応によって分解することが知られています。これらの反応では、鉄と過酸化水素が使用されます . これらの反応で使用される一般的な試薬には、酸と塩基があり、生成される主な生成物は、通常、活性度が低い、または不活性な代謝産物です .

科学研究への応用

ニコスルホンは、科学研究において幅広い応用範囲を持っています。 農業では、ジョンソン草、オヒシバ、キツネオヒシバなど、様々な雑草の防除に使用されています . 環境科学では、土壌微生物への影響と、ニコスルホン耐性菌を選択する役割について研究されてきました . 分子生物学では、トウモロコシのニコスルホンストレス耐性におけるZmGST遺伝子ファミリーの役割が研究の対象となっています .

類似化合物との比較

ニコスルホンは、リムスルホンやハロスルホンなど、他のスルホニルウレア系除草剤と似ています。 トウモロコシに対する高い選択性と、幅広いイネ科および広葉雑草を駆除できる点が特徴です . 他の類似化合物には、トウモロコシ栽培で除草剤として使用されるNicorn 040 SCとMaksymus 040 SCがあります .

特性

IUPAC Name |

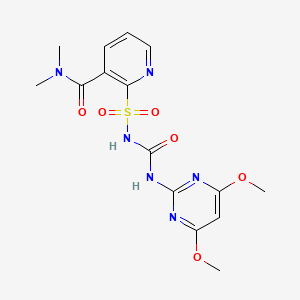

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCOGUMHFFWOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034764 | |

| Record name | Nicosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (all in g/kg, 25 °C): acetone 18, ethanol 4.5, chloroform, DMF 64, acetonitrile 23, toluene 0.370, hexane <0.02, dichloromethane 160, In water (ppm), 44 at pH 3.5: 22000 (pH 7), In water, 7.4X10+3 mg/L at pH 7, 25 °C, In water, 1.2X10+4 mg/L at 25 °C | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

9.53 g/mL, Density: 0.313 (bulk) | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-16 mm Hg at 25 °C, <8X10-7 mPa /<6.0X10-12 mm Hg/ at 25 °C | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless white solid, Colorless crystals, Tan-colored | |

CAS No. |

111991-09-4 | |

| Record name | Nicosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111991094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG297D9264 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

172 °C, MP: 169-172 °C; 140-161 °C (technical) | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nicosulfuron?

A1: Nicosulfuron acts by inhibiting the activity of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) [, , , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine [, , ].

Q2: What are the downstream effects of Nicosulfuron's inhibition of ALS?

A2: Inhibiting ALS disrupts BCAA synthesis, leading to a cascade of effects:

- Impaired Protein Synthesis: Reduced BCAA availability directly impairs protein synthesis, essential for plant growth and development [, ].

- Disrupted Cell Division and Elongation: BCAAs are critical for cell division and elongation processes, and their depletion inhibits these processes, ultimately leading to plant death [, , ].

- Oxidative Stress: Studies suggest that Nicosulfuron exposure can also induce oxidative stress in plants, contributing to cellular damage [, , ].

Q3: What is the molecular formula and weight of Nicosulfuron?

A3: Nicosulfuron has a molecular formula of C15H18N6O7S and a molecular weight of 410.4 g/mol.

Q4: Does the presence of specific ions in the spray solution affect the efficacy of Nicosulfuron?

A4: Yes, the presence of certain ions can influence Nicosulfuron activity. Studies indicate that ammonium salts can enhance phytotoxicity, while sodium bicarbonate generally antagonizes it. The specific effects are dependent on the type of surfactant used [, ].

Q5: Can soil-applied insecticides affect Nicosulfuron efficacy?

A5: Yes, research shows that soil-applied organophosphate insecticides, particularly Terbufos, can reduce corn tolerance to Nicosulfuron by inhibiting its metabolism [, , ]. This interaction appears to be related to the inhibition of specific cytochrome P450 enzymes involved in Nicosulfuron detoxification.

Q6: Do structural analogs of Nicosulfuron exhibit different levels of herbicidal activity?

A6: Yes, structural variations within the sulfonylurea class of herbicides, to which Nicosulfuron belongs, can lead to differences in herbicidal activity. For example, Primisulfuron, another sulfonylurea herbicide, shows different selectivity patterns compared to Nicosulfuron in various plant species [, , , ].

Q7: What is the primary mechanism of resistance to Nicosulfuron in plants?

A7: The most common mechanism of resistance is through enhanced herbicide metabolism [, ]. Tolerant species can detoxify Nicosulfuron more rapidly than sensitive ones, typically by enzymatic modifications that render the herbicide inactive.

Q8: Does cross-resistance exist between Nicosulfuron and other herbicides?

A8: Yes, cross-resistance can occur between Nicosulfuron and other ALS-inhibiting herbicides. This is because they share the same target site of action [, , ]. If a plant develops resistance to one ALS inhibitor, it might also exhibit resistance to other herbicides in this class.

Q9: Has Nicosulfuron been shown to have any negative impacts on animals?

A9: Research suggests that exposure to Nicosulfuron can negatively affect sperm quality and alter testicular structure in male mice. This toxicity is linked to increased apoptosis and changes in the NF-κB signaling pathway in the testes [].

Q10: Can microbial activity contribute to Nicosulfuron degradation?

A11: Yes, fungal strains like Plectosphaerella cucumerina have been isolated and found to degrade Nicosulfuron through a co-metabolism process, breaking it down into less harmful metabolites [].

Q11: Are there any alternative weed control strategies that can be integrated to reduce reliance on Nicosulfuron?

A12: Yes, integrated weed management strategies, such as crop rotation, cover cropping, and mechanical weed control, can be employed to minimize reliance on chemical herbicides like Nicosulfuron [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。